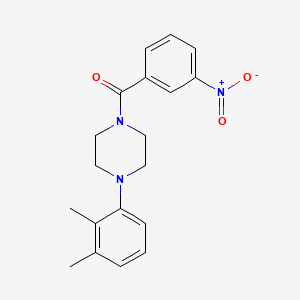
1-(2,3-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethylphenyl)-4-(3-nitrobenzoyl)piperazine, commonly known as DNBP, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. DNBP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments.
Mecanismo De Acción
The exact mechanism of action of DNBP is not fully understood, but it is believed to act as a serotonin receptor agonist and a dopamine receptor antagonist. DNBP has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and Physiological Effects:
DNBP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the regulation of neurotrophic factors, and the reduction of inflammation. DNBP has also been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DNBP has several advantages for laboratory experiments, including its high potency and selectivity for specific receptors. DNBP also has a long half-life, which allows for sustained effects. However, DNBP has limitations, including its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on DNBP, including the development of novel DNBP derivatives with improved potency and selectivity, the investigation of its potential use in the treatment of other neurological disorders, and the determination of its safety and efficacy in human clinical trials. Further research is also needed to elucidate the exact mechanism of action of DNBP and its potential side effects.
Conclusion:
In conclusion, DNBP is a piperazine derivative that has gained attention in the field of scientific research due to its potential therapeutic applications. DNBP has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to determine the safety and efficacy of DNBP in humans and to elucidate its exact mechanism of action.
Métodos De Síntesis
DNBP can be synthesized through various methods, including the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-nitrobenzoyl chloride in the presence of a base or the reaction of 1-(2,3-dimethylphenyl)piperazine with 3-nitrobenzoyl isothiocyanate. The resulting compound is purified through various techniques, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
DNBP has been studied for its potential therapeutic applications, including its use as an antidepressant, anxiolytic, and antipsychotic agent. DNBP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and schizophrenia. DNBP has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-3-8-18(15(14)2)20-9-11-21(12-10-20)19(23)16-6-4-7-17(13-16)22(24)25/h3-8,13H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBCHIFWDLJIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-isopropoxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5788551.png)
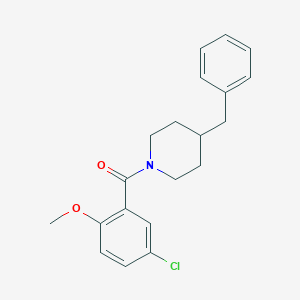
![1-[(4-ethoxyphenyl)sulfonyl]-4-(2-thienylsulfonyl)piperazine](/img/structure/B5788560.png)
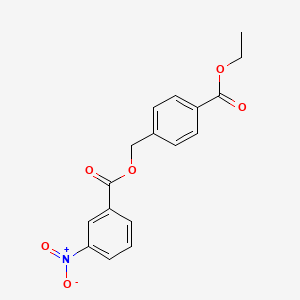



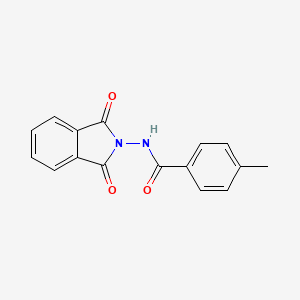



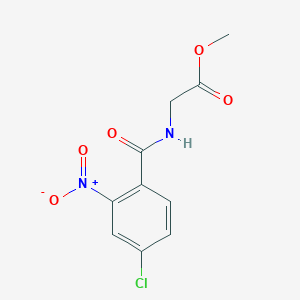
![2-chloro-4,5-difluoro-N-{2-[(2-pyridinylamino)carbonyl]phenyl}benzamide](/img/structure/B5788635.png)